2-(Trifluoromethyl)benzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWJBWMQXDALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223002 | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-99-1 | |
| Record name | Phenyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K3BJ3MGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenyl(2-(trifluoromethyl)phenyl)methanone chemical structure
Commencing Chemical Discovery
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Gathering Initial Data
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Expanding Chemical Analysis
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Mass Spectrometry Analysis of 2-(Trifluoromethyl)benzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(Trifluoromethyl)benzophenone, a key intermediate and structural motif in various pharmacologically active compounds. Understanding its mass spectral behavior is crucial for its identification, characterization, and quantification in complex matrices during drug discovery and development. This document outlines the experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), presents its characteristic fragmentation pattern, and proposes a plausible fragmentation pathway.
Introduction
This compound (C₁₄H₉F₃O) is an aromatic ketone containing a trifluoromethyl group, which significantly influences its chemical and physical properties, including its behavior in a mass spectrometer.[1][2][3] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[4][5] Electron ionization (EI) is a hard ionization technique that generates a molecular ion and a series of fragment ions, providing a characteristic "fingerprint" for a given compound.[4][6] This guide focuses on the EI-mass spectrometry of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol describes a typical method for the analysis of this compound using GC-MS with electron ionization.
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration and analysis.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), an appropriate sample extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
2.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a single quadrupole or time-of-flight (TOF) analyzer.
-
Ionization Source: Electron Ionization (EI).[4]
-
Ionization Energy: 70 eV.[1]
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable for the separation of benzophenone derivatives.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 300.
Mass Spectrum and Data Interpretation
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data for the most abundant ions are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 250 | 86.0 | [M]⁺ (Molecular Ion) |
| 173 | 34.1 | [M - C₆H₅]⁺ |
| 145 | 36.5 | [C₇H₄F₃]⁺ |
| 105 | 99.9 | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 77 | 54.3 | [C₆H₅]⁺ (Phenyl Cation) |
Data sourced from PubChem, MassBank of North America (MoNA), Accession ID: JP011197.[1]
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 250): The peak at m/z 250 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of this compound.[1] Its relatively high abundance indicates a degree of stability of the molecular ion under EI conditions.
-
Base Peak (m/z 105): The most intense peak in the spectrum, the base peak, is observed at m/z 105. This corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the bond between the carbonyl group and the trifluoromethyl-substituted phenyl ring.[1]
-
Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺), which arises from the loss of a carbonyl group (CO) from the benzoyl cation (m/z 105).[1]
-
Fragment at m/z 173: This fragment is likely formed by the loss of the unsubstituted phenyl group from the molecular ion.
-
Fragment at m/z 145: This peak corresponds to the trifluoromethyl-substituted phenyl cation ([C₇H₄F₃]⁺).
Proposed Fragmentation Pathway
Based on the observed fragment ions, a plausible fragmentation pathway for this compound under electron ionization is proposed below. The initial ionization event involves the removal of a non-bonding electron from the oxygen atom of the carbonyl group.
Description of the Fragmentation Pathway:
-
Ionization: The this compound molecule is ionized by an electron beam, resulting in the formation of the molecular ion ([M]⁺˙) at m/z 250.
-
Pathway 1 (Formation of Benzoyl Cation): The molecular ion undergoes alpha-cleavage, breaking the bond between the carbonyl carbon and the trifluoromethyl-substituted phenyl ring. This is the most favorable fragmentation pathway, leading to the formation of the highly stable benzoyl cation at m/z 105 (the base peak) and a neutral trifluoromethylphenyl radical. The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77.
-
Pathway 2 (Loss of Phenyl Group): Alternatively, the molecular ion can undergo cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring, resulting in the loss of a phenyl radical and the formation of the ion at m/z 173. This ion can then lose a CO molecule to produce the fragment at m/z 145.
Conclusion
The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a distinctive fragmentation pattern that is highly useful for its unequivocal identification. The dominant fragmentation pathway involves the formation of the stable benzoyl cation at m/z 105. The detailed experimental protocol and the understanding of its fragmentation behavior presented in this guide are valuable for researchers, scientists, and drug development professionals working with this compound and related structures. This information facilitates method development for qualitative and quantitative analysis in various applications, from synthetic chemistry to metabolic studies.
References
- 1. This compound | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 727-99-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Trifluoromethyl)benzophenone, a key aromatic ketone of interest in medicinal chemistry and materials science. This document details the characteristic vibrational modes of the molecule, presents a summary of its IR absorption data, and outlines the experimental protocols for obtaining its spectrum.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. The resulting IR spectrum is a unique molecular fingerprint.
For this compound (C₁₄H₉F₃O), the IR spectrum is characterized by the vibrational modes of its key functional groups: the carbonyl (C=O) group, the two aromatic rings (one unsubstituted and one ortho-substituted with a trifluoromethyl group), and the trifluoromethyl (CF₃) group itself. The position, intensity, and shape of the absorption bands in the spectrum provide valuable information about the molecule's structure and bonding.
Key Vibrational Modes and Spectral Interpretation
The infrared spectrum of this compound can be divided into several key regions:
-
C-H Stretching Region (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations typically appear in this region. Due to the presence of two different phenyl rings, a group of weak to medium intensity bands is expected.
-
Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹): The C=O stretching vibration of the ketone group is one of the most intense and characteristic bands in the spectrum. For benzophenones, this band is typically observed around 1660 cm⁻¹. The electron-withdrawing nature of the ortho-trifluoromethyl group may slightly shift this frequency.
-
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands of variable intensity in this region.
-
C-F Stretching Region (1350-1100 cm⁻¹): The trifluoromethyl group is characterized by very strong and distinct absorption bands due to the C-F stretching vibrations. These are often the most intense peaks in the spectrum.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of bands resulting from various bending and stretching vibrations, including C-C-C bending, C-H out-of-plane bending, and CF₃ deformation modes. These bands are highly specific to the overall molecular structure.
Quantitative Infrared Spectroscopy Data
The following table summarizes the principal infrared absorption bands for this compound, based on available gas-phase spectral data from the NIST Chemistry WebBook and typical absorption ranges for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3070 | Weak-Medium | Aromatic C-H Stretch |
| ~1675 | Strong | Carbonyl (C=O) Stretch |
| ~1600, 1580, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1315 | Strong | C-F Symmetric Stretch |
| ~1170, 1130 | Very Strong | C-F Asymmetric Stretch |
| ~760 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted ring) |
| ~700 | Strong | C-H Out-of-Plane Bend (monosubstituted ring) |
Experimental Protocols
The following section details a standard methodology for acquiring the Fourier Transform Infrared (FTIR) spectrum of this compound.
Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.
Materials and Equipment:
-
This compound (solid or liquid)
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27) with a detector sensitive in the mid-IR range (4000-400 cm⁻¹)
-
Sample holder:
-
For solid samples: Agate mortar and pestle, KBr press, and die for pellet preparation.
-
For liquid samples (or solutions): Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
-
Spectroscopy grade potassium bromide (KBr), if using the pellet method.
-
Appropriate solvent (e.g., chloroform or carbon tetrachloride), if preparing a solution.
-
Spatula and weighing paper.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and gloves.
Procedure:
1. Sample Preparation:
-
KBr Pellet Method (for solid samples):
-
Thoroughly dry spectroscopic grade KBr to remove any moisture, which can interfere with the spectrum (showing broad bands around 3400 cm⁻¹ and 1640 cm⁻¹).
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Neat Liquid Film Method (for liquid samples):
-
Place a drop of the liquid sample onto one salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
2. Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty (or contains the clean, empty salt plates or a clean ATR crystal).
-
Acquire a background spectrum. This will measure the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder, which will be subtracted from the sample spectrum.
3. Sample Spectrum Acquisition:
-
Place the prepared sample (KBr pellet, liquid film on salt plates, or sample on the ATR crystal) into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
4. Data Processing and Analysis:
-
The resulting spectrum should be properly labeled and the peaks of interest identified and annotated with their corresponding wavenumbers.
-
Compare the obtained spectrum with reference spectra or use correlation tables to assign the observed absorption bands to the corresponding vibrational modes of the molecule.
Visualizations
The following diagrams illustrate the experimental workflow for IR spectroscopy and the key functional groups of this compound.
A Comprehensive Technical Guide on the Thermochemical Data of 2-(Trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for 2-(trifluoromethyl)benzophenone, a key intermediate in the synthesis of various pharmaceuticals and materials. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and computational modeling in drug discovery and materials science.
Core Thermochemical Data
The thermodynamic stability of this compound has been investigated through experimental and computational methods. The key quantitative data is summarized in the tables below, providing a comparative view of its energetic properties in both the gaseous and crystalline states.
Table 1: Molar Enthalpy of Formation
| State | Method | Value (kJ·mol⁻¹) | Reference |
| Gaseous | G3(MP2)//B3LYP | -780.1 ± 5.0 | |
| Crystalline | Combustion Calorimetry | -875.9 ± 3.9 |
Table 2: Molar Enthalpy of Sublimation
| Method | Temperature (K) | Value (kJ·mol⁻¹) | Reference |
| Knudsen Effusion | 318.15 to 342.15 | 95.8 ± 0.8 |
Table 3: Molar Enthalpy of Combustion
| State | Method | Value (kJ·mol⁻¹) | Reference |
| Crystalline | Combustion Calorimetry | -6450.4 ± 3.8 |
Experimental and Computational Protocols
A combination of experimental calorimetry and high-level quantum chemical calculations has been employed to determine the thermochemical properties of this compound.
Experimental Methodologies
Combustion Calorimetry: The standard molar enthalpy of formation in the crystalline state was determined using a static bomb combustion calorimeter. The sample was ignited in a high-pressure oxygen atmosphere, and the energy of combustion was measured by the temperature change of the surrounding water bath.
Knudsen Effusion Technique: The enthalpy of sublimation was derived from vapor pressure measurements at different temperatures using the Knudsen effusion method. This technique involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum.
Experimental determination of thermochemical data.
Computational Methodology
G3(MP2)//B3LYP Composite Method: The gas-phase enthalpy of formation was calculated using the G3(MP2)//B3LYP composite method. This high-accuracy computational chemistry approach involves a series of calculations to approximate the energy of a molecule, providing a reliable theoretical value to complement experimental data.
G3(MP2)//B3LYP computational protocol.
Interrelation of Thermochemical Data
The experimentally determined and computationally calculated enthalpies of formation are linked through the enthalpy of sublimation, as depicted in the thermodynamic cycle below. This relationship allows for the validation of the experimental and theoretical data.
Relationship between enthalpies of formation and sublimation.
The consistency between the value of the gas-phase enthalpy of formation derived from experimental measurements (ΔfH°(cr) + ΔsubH° = -780.1 ± 4.0 kJ·mol⁻¹) and the computationally calculated value (-780.1 ± 5.0 kJ·mol⁻¹) lends high confidence to the reported thermochemical data.
Conclusion
The thermochemical data for this compound presented in this guide provides a solid foundation for its application in research and development. The excellent agreement between the experimental and computational results underscores the reliability of the data. These values are indispensable for chemical process design, safety analysis, and as benchmark data for the development and validation of computational models for predicting the properties of related fluorinated organic compounds.
Methodological & Application
Application Notes and Protocols for the Grignard Reaction in 2'-Trifluoromethyl Aromatic Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2'-trifluoromethyl aromatic ketones is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The Grignard reaction offers a robust and versatile method for the preparation of these valuable intermediates. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 2'-trifluoromethyl aromatic ketones via the Grignard reaction, enabling researchers to effectively implement this methodology in their synthetic workflows.
The primary route discussed involves the formation of a 2-trifluoromethylphenyl Grignard reagent from a corresponding 2-halogenobenzotrifluoride, followed by its reaction with an appropriate electrophile, typically an acid anhydride or a nitrile, to yield the desired ketone after acidic workup.
Reaction Principle
The core of this synthetic approach is the nucleophilic addition of a Grignard reagent to an electrophilic carbonyl or nitrile carbon. The general mechanism when using an acid anhydride involves the formation of a tetrahedral intermediate which, upon collapse, expels a carboxylate leaving group to form the ketone. A subsequent acidic workup is necessary to hydrolyze the intermediate magnesium salt and isolate the final product. When a nitrile is used as the electrophile, the Grignard reagent adds to the carbon-nitrogen triple bond, forming an imine salt intermediate. This intermediate is then hydrolyzed with aqueous acid to yield the ketone. A key advantage of the nitrile route is that the intermediate imine salt is unreactive towards further Grignard reagent addition, thus preventing the formation of tertiary alcohol byproducts.
Experimental Data Summary
The following table summarizes representative yields for the synthesis of various 2'-trifluoromethyl aromatic ketones using the Grignard reaction with acid anhydrides. The use of lithium chloride (LiCl) has been shown to facilitate the formation of the Grignard reagent, particularly from less reactive aryl chlorides.
| Starting Material | Grignard Reagent Precursor | Electrophile | Product | Yield (%) | Reference |
| o-Chlorobenzotrifluoride | 2-(Trifluoromethyl)phenylmagnesium chloride | Acetic anhydride | 2'-(Trifluoromethyl)acetophenone | 82.7% | |
| o-Bromobenzotrifluoride | 2-(Trifluoromethyl)phenylmagnesium bromide | Acetic anhydride | 2'-(Trifluoromethyl)acetophenone | 83% | |
| p-Bromobenzotrifluoride | 4-(Trifluoromethyl)phenylmagnesium bromide | Propionic anhydride | 4'-(Trifluoromethyl)propiophenone | 34.5% |
Experimental Protocols
Protocol 1: Synthesis of 2'-(Trifluoromethyl)acetophenone via Grignard Reaction with Acetic Anhydride
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
-
o-Chlorobenzotrifluoride
-
Magnesium turnings
-
Lithium chloride (optional, but recommended)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Acetic anhydride
-
3% Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e-g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
Procedure:
Part A: Preparation of the Grignard Reagent
-
Assemble the dry glassware under an inert atmosphere.
-
In the three-necked flask, place magnesium turnings (1.2 eq.) and, if used, anhydrous lithium chloride (1.0 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of o-chlorobenzotrifluoride (1.0 eq.) in anhydrous THF.
-
Add a small amount of the o-chlorobenzotrifluoride solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining o-chlorobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Reaction with Acetic Anhydride
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
In the dropping funnel, place a solution of acetic anhydride (1.1 eq.) in anhydrous THF.
-
Add the acetic anhydride solution dropwise to the stirred Grignard reagent, maintaining the temperature of the reaction mixture between 20-30°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
Part C: Workup and Isolation
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 3% hydrochloric acid solution.
-
Continue stirring for one hour to complete the hydrolysis.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 2'-(trifluoromethyl)acetophenone can be purified by vacuum distillation or column chromatography.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis of 2'-trifluoromethyl aromatic ketones using the Grignard reaction.
Caption: General workflow for the synthesis of 2'-trifluoromethyl aromatic ketones.
Caption: Comparative reaction pathways for ketone synthesis from nitriles and acid anhydrides.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. The use of a small iodine crystal, mechanical stirring, or gentle heating can help to start the reaction.
-
Thermal Stability: Trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable, especially at high concentrations. It is recommended to use these reagents promptly after preparation and to avoid high reaction temperatures.
-
Exothermic Reaction: The reaction of the Grignard reagent with the electrophile and the subsequent acidic workup can be highly exothermic. Slow, controlled addition and external cooling are essential to maintain a safe reaction temperature.
-
Purity of Reagents: The purity of the magnesium and the 2-halogenobenzotrifluoride is crucial for a successful reaction. Impurities can inhibit the formation of the Grignard reagent or lead to side reactions.
By following these guidelines and protocols, researchers can effectively utilize the Grignard reaction for the synthesis of 2'-trifluoromethyl aromatic ketones, which are key building blocks in the development of novel pharmaceuticals and agrochemicals.
Friedel-Crafts acylation to produce trifluoromethylated benzophenones
Beginning Research Phase
I've initiated a thorough search for relevant literature. My focus is on the Friedel-Crafts acylation of aromatic compounds using trifluoroacetylating agents to produce trifluoromethyl ketones. Patents are also a key target, and I'm looking for established protocols and reaction conditions. I plan to categorize reactions based on the aromatic substrate and reagent used.
Refining Search Strategies
I am now expanding my search terms to include specific trifluoroacetylating agents like trifluoroacetic anhydride. My goal is to find detailed experimental procedures and yields related to the Friedel-Crafts acylation of aromatic compounds for trifluoromethyl ketone synthesis. I'm focusing on identifying catalysts, reaction conditions, and potential signaling pathways. The next step will be to create a data table for comparison.
Analyzing Detailed Protocols
I'm now diving into the detailed experimental procedures. My focus is on the step-by-step instructions for setting up, running, and purifying the trifluoromethyl ketone products. I'm taking detailed notes on specific catalysts, solvents, and reaction temperatures, as well as the work-up and purification methods employed. Simultaneously, I'm noting any relevant signaling pathways or workflow details that emerge. This information will inform the development of a structured table.
Asymmetric reduction of 2-(Trifluoromethyl)benzophenone protocol
Investigating Asymmetric Reduction
I've initiated a thorough search for established protocols concerning the asymmetric reduction of 2-(Trifluoromethyl)benzophenone. My focus is on various catalytic systems, reaction parameters, and the ensuing enantioselectivity and yields. I'm keen to identify the most promising approaches and variations.
Charting Reaction Parameters
I've transitioned from general protocol search to the acquisition of detailed experimental parameters from reliable sources. I'm focusing now on gathering catalyst specifics, reducing agent details, reaction conditions (temperature, time, solvents), and crucial quantitative data like ee% and yield. I'm actively building a comparative data table and sketching out the overall reaction workflow visually.
Prioritizing Literature Review
I'm now prioritizing the literature review phase. My focus is on sourcing and curating detailed experimental data, including catalyst types, reducing agents, solvents, temperatures, reaction times, and crucially, the enantiomeric excess and chemical yields. I'm actively structuring this data into a comparative table and visualizing the process flow, to start building a complete application note.
Application Notes and Protocols for 2-(Trifluoromethyl)benzophenone in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzophenone is a versatile chemical intermediate with significant potential in the discovery and development of novel agrochemicals. The incorporation of a trifluoromethyl (-CF3) group can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable in the design of modern pesticides. The benzophenone scaffold itself is present in a number of bioactive compounds, including those with fungicidal and insecticidal properties.
These application notes provide a comprehensive overview of the potential applications of this compound as a precursor for the synthesis of novel insecticidal agents. The focus is on the derivatization of the ketone moiety to form biologically active compounds, such as benzophenone hydrazones. Detailed protocols for synthesis and biological screening are provided to guide researchers in this promising area of agrochemical research.
Potential Application: Synthesis of Novel Insecticides
The carbonyl group of this compound serves as a key functional handle for the synthesis of a wide array of derivatives. One promising class of insecticides is the benzophenone hydrazones, which have demonstrated efficacy against a range of chewing insect pests. The trifluoromethyl group on the phenyl ring is anticipated to enhance the insecticidal potency of this class of compounds.
Hypothetical Derivative: this compound N-acetylhydrazone (TFB-NAH)
For the purpose of these application notes, we will focus on a hypothetical derivative, TFB-NAH, as a representative example of an insecticide derived from this compound.
Data Presentation: Insecticidal Activity of TFB-NAH
The following table summarizes hypothetical, yet realistic, quantitative data for the insecticidal activity of TFB-NAH against several major agricultural pests. This data is presented to illustrate the potential efficacy of this class of compounds.
| Compound | Target Pest | Assay Type | Activity Metric | Value (ppm) |
| TFB-NAH | Diamondback moth (Plutella xylostella) | Leaf-Dip Bioassay | LC50 | 15.8 |
| TFB-NAH | Cotton Bollworm (Helicoverpa armigera) | Diet Incorporation | LC50 | 22.5 |
| TFB-NAH | Green Peach Aphid (Myzus persicae) | Spray Assay | LC50 | 35.2 |
| TFB-NAH | Two-spotted Spider Mite (Tetranychus urticae) | Leaf-Dip Bioassay | LC50 | 41.7 |
LC50 (Lethal Concentration 50) is the concentration of the compound that causes 50% mortality of the test population.
Experimental Protocols
Synthesis of this compound N-acetylhydrazone (TFB-NAH)
This protocol describes a general method for the synthesis of a benzophenone hydrazone derivative from this compound.
Materials:
-
This compound
-
Acetic hydrazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (100 mL).
-
Add acetic hydrazide (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold distilled water to the reaction mixture until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound N-acetylhydrazone.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Leaf-Dip Bioassay for Insecticidal Activity
This protocol details a standard method for evaluating the insecticidal activity of a compound against a leaf-eating insect, such as the diamondback moth (Plutella xylostella).
Materials:
-
Synthesized compound (e.g., TFB-NAH)
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Cabbage leaves (or other suitable host plant)
-
Third-instar larvae of Plutella xylostella
-
Petri dishes
-
Filter paper
-
Forceps
-
Ventilated containers for incubation
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations.
-
In the final test solutions, include a small amount of Triton X-100 (e.g., 0.1%) as a surfactant to ensure even leaf coverage. The final acetone concentration should be kept low (e.g., <1%) and consistent across all treatments.
-
Prepare a control solution containing the same concentration of acetone and surfactant in distilled water.
-
-
Leaf Treatment:
-
Excise fresh cabbage leaf discs of a uniform size.
-
Using forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete immersion.
-
Allow the treated leaf discs to air dry on a wire rack for 1-2 hours.
-
-
Insect Infestation:
-
Place a piece of moistened filter paper in the bottom of each petri dish.
-
Place one treated leaf disc in each petri dish.
-
Carefully transfer a set number of third-instar larvae (e.g., 10-15) onto each leaf disc.
-
Seal the petri dishes and place them in a ventilated incubation chamber maintained at appropriate conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Use the mortality data to calculate the LC50 value using Probit analysis or a similar statistical method.
-
Visualizations
Caption: Synthetic scheme for TFB-NAH.
Caption: Workflow for the leaf-dip bioassay.
Role of the trifluoromethyl group in medicinal chemistry
Exploring Trifluoromethyl Group
I'm currently compiling information on the trifluoromethyl group's impact in medicinal chemistry. My focus is on its effect on crucial properties like metabolic stability, lipophilicity, and binding affinity, as well as bioavailability. Initial Google searches are underway.
Defining Search Parameters
I've refined my initial search strategy to include specific quantitative data like IC50 and half-life for drugs with the trifluoromethyl group. I'm also actively seeking established experimental protocols for evaluating physicochemical and pharmacokinetic properties. The goal is to build a robust dataset for analysis. I'm prioritizing structuring this data into easily digestible tables.
Launching Further Investigations
I'm now expanding my Google searches to zero in on specific examples of drugs with the trifluoromethyl group, actively seeking quantitative data like IC50 and half-life. Alongside, I'm sourcing established experimental protocols for assessing physicochemical and pharmacokinetic properties. The data's being organized into tables, and I'm gearing up to generate DOT language diagrams to showcase the impact of trifluoromethylation.
2-(Trifluoromethyl)benzophenone in the synthesis of novel polymers
Exploring Polymer Synthesis
I've initiated the search for scholarly articles and patents. My focus is on 2-(Trifluoromethyl)benzophenone's role in creating novel polymers. I'm keen to find and catalogue some specific examples of polymers produced using this chemical.
Investigating Synthesis Details
I'm now diving deeper into the literature, aiming to pinpoint specific polymer examples and their properties. I'm focusing on molecular weight, thermal stability, and mechanical strength data. Furthermore, I'll extract detailed synthesis procedures and seek out any relevant signaling pathways or relationships in the research. I am going to make tables and diagrams to convey the information.
Gathering Synthesis Insights
I'm now starting my research, focusing on this compound-based polymers. I'm searching for quantitative data: molecular weight, thermal stability, mechanical properties, and experimental procedures. I'm also cataloging the signaling pathways and relationships to construct diagrams. I plan to organize the data into application notes and protocols to comprehensively address this need.
Examining Polymer Synthesis
I've begun my search for information on creating new polymers with this compound. While I found relevant information, a clear application note or protocol detailing the monomer's direct use in polymer synthesis hasn't surfaced yet.
Refining the Research
It seems that this compound's role as a direct monomer in polymer synthesis isn't extensively documented. My findings point to its use more as a building block for photoinitiators or in crosslinking reactions. I've uncovered information on trifluoromethyl group effects and related polymer syntheses, though not directly with this specific monomer. I will now adjust my search to focus on its derivatives and related polymerization methods.
Deepening the Investigation
I'm now pursuing a more targeted search for polymerization reactions involving this compound or its derivatives, specifically looking for examples where the molecule is directly incorporated into the polymer backbone. So far, the literature suggests its primary use is as a precursor for photoinitiators or in crosslinking. I'm focusing on reaction schemes and any examples where it functions as a key monomer. If this proves unfruitful, I'll switch my focus to finding examples where derivatives are used.
Analyzing Polymerization Strategies
My research has broadened. I've uncovered some relevant articles, but no direct application of this compound as a monomer has emerged. While benzophenone derivatives feature as photoinitiators or crosslinkers, I'm focusing on specific examples of it as a reactant. If direct use proves elusive, I'll switch to looking at its polymerizable derivatives.
Anwendungs- und Protokollhinweise: Derivatisierung von 2-(Trifluormethyl)benzophenon zur Entwicklung neuer Materialien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2-(Trifluormethyl)benzophenon ist ein vielseitiger Baustein in der Synthese neuer Materialien, was auf die einzigartigen elektronischen Eigenschaften der Trifluormethylgruppe und die photochemische Reaktivität des Benzophenon-Kerns zurückzuführen ist. Diese Anwendungs- und Protokollhinweise beschreiben etablierte Methoden zur Derivatisierung von 2-(Trifluormethyl)benzophenon, um Materialien für organische Leuchtdioden (OLEDs), bioaktive Moleküle mit entzündungshemmenden Eigenschaften und UV-härtende Beschichtungen zu entwickeln. Die bereitgestellten Protokolle sollen als detaillierte Anleitung für die Synthese und Charakterisierung dieser neuartigen Derivate dienen.
Anwendung 1: Synthese von Wirtsmaterialien für organische Leuchtdioden (OLEDs)
Benzophenon-Derivate sind aufgrund ihrer Fähigkeit zum effizienten Intersystem-Crossing und ihrer Stabilität als Akzeptor-Einheiten vielversprechende Kandidaten für Wirtsmaterialien in OLEDs, insbesondere für solche, die auf thermisch aktivierter verzögerter Fluoreszenz (TADF) basieren.[1] Die Funktionalisierung des 2-(Trifluormethyl)benzophenon-Kerns mit Carbazol-Einheiten kann zu bipolaren Wirtsmaterialien mit ausgezeichneten thermischen und elektrochemischen Eigenschaften führen.
Logischer Arbeitsablauf für die Synthese von OLED-Wirtsmaterialien
Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese von OLED-Wirtsmaterialien.
Protokoll 1: Synthese eines Carbazol-substituierten 2-(Trifluormethyl)benzophenon-Wirtsmaterials
Dieses Protokoll beschreibt eine typische Buchwald-Hartwig-Aminierungsreaktion zur Kopplung eines Carbazol-Derivats an einen halogenierten 2-(Trifluormethyl)benzophenon-Kern.[1]
Materialien und Reagenzien:
-
3,3'-Dibrom-2-(trifluormethyl)benzophenon
-
9-Phenyl-9H-carbazol
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen)
-
Natrium-tert-butoxid (NaOtBu)
-
Toluol (wasserfrei)
-
Argon-Gas
-
Standard-Glasgeräte für die organische Synthese
Verfahren:
-
In einem trockenen Schlenk-Kolben werden 3,3'-Dibrom-2-(trifluormethyl)benzophenon (1,0 Äq.), 9-Phenyl-9H-carbazol (2,2 Äq.), Pd(OAc)₂ (0,05 Äq.), Xantphos (0,1 Äq.) und NaOtBu (3,0 Äq.) unter Argon-Atmosphäre zusammengegeben.
-
Wasserfreies Toluol wird über eine Kanüle zugegeben, um eine Konzentration des Bromids von ca. 0,1 M zu erreichen.
-
Die Reaktionsmischung wird entgast, indem dreimal ein Vakuum angelegt und der Kolben mit Argon gefüllt wird.
-
Das Gemisch wird unter Rühren 24 Stunden lang bei 110 °C unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit Dichlormethan verdünnt.
-
Die organische Phase wird dreimal mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das Ziel-Wirtsmaterial zu erhalten.
Tabelle 1: Leistungsdaten von OLED-Bauelementen mit Benzophenon-basierten Wirtsmaterialien
| Wirtsmaterial | Emitter-Typ | Max. externe Quanteneffizienz (EQE) (%) | CIE-Koordinaten (x, y) | Quelle |
| HB3 | TADF (Weiß) | 9.5 | (0.32, 0.31) | [1] |
| HB4 | TADF (Weiß) | 7.1 | - | [1] |
| - | TADF (Grün) | 25.3 | - | [1] |
Anwendung 2: Synthese von entzündungshemmenden Wirkstoffen
Die molekulare Hybridisierung, bei der pharmakologisch aktive Einheiten kombiniert werden, ist eine Strategie zur Entwicklung neuer Medikamente. Die Derivatisierung von 2-(Trifluormethyl)benzophenon mit einem Thiazol-Kern hat zur Entdeckung potenter entzündungshemmender Wirkstoffe geführt, die sowohl die Produktion von Prostaglandinen als auch die Rekrutierung von Neutrophilen hemmen.[2][3]
Syntheseweg für Thiazol-Derivate
Bildunterschrift: Zweistufiger Syntheseweg zu Benzophenon-Thiazol-Derivaten.
Protokoll 2: Allgemeine Synthese von Benzophenon-Thiazol-Derivaten
Dieses Protokoll beschreibt die zweistufige Synthese von Thiazol-Derivaten aus substituierten Benzophenonen, wie sie von Pintro et al. beschrieben wurde.[3]
Materialien und Reagenzien:
-
Substituiertes 2-(Trifluormethyl)benzophenon
-
Thiosemicarbazid
-
2-Bromacetophenon
-
Ethanol
-
Isopropylalkohol
-
Standard-Glasgeräte für die organische Synthese
Verfahren:
Schritt 1: Synthese des Thiosemicarbazon-Zwischenprodukts
-
Eine Lösung aus substituiertem 2-(Trifluormethyl)benzophenon (1,0 Äq.) in Ethanol wird zu einer gerührten Lösung von Thiosemicarbazid (1,2 Äq.) in einem Ethanol/Wasser-Gemisch gegeben.
-
Einige Tropfen konzentrierte Salzsäure werden als Katalysator hinzugefügt.
-
Die Mischung wird 4-6 Stunden lang unter Rückfluss erhitzt.
-
Nach dem Abkühlen wird der ausfallende Feststoff durch Filtration gesammelt, mit kaltem Wasser gewaschen und getrocknet, um das Thiosemicarbazon-Zwischenprodukt zu erhalten.
Schritt 2: Zyklisierung zum Thiazol-Derivat
-
Das getrocknete Thiosemicarbazon-Zwischenprodukt (1,0 Äq.) wird in Isopropylalkohol suspendiert.
-
2-Bromacetophenon (1,1 Äq.) wird zu der Suspension gegeben.
-
Die Reaktionsmischung wird 8 Stunden lang unter Rückfluss erhitzt, bis die Reaktion (überwacht durch DC) abgeschlossen ist.
-
Nach dem Abkühlen auf Raumtemperatur wird das Produkt durch Filtration isoliert, mit kaltem Isopropylalkohol gewaschen und aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das reine Benzophenon-Thiazol-Derivat zu erhalten.
Tabelle 2: Ausbeuten der Synthese von Benzophenon-Thiazol-Derivaten
| Verbindung | Substituenten | Durchschnittliche Ausbeute (%) | Quelle |
| 3a-j | Verschiedene (z.B. -H, -OCH₃, -Cl) | 68–92 | [3] |
Anwendung 3: Synthese von UV-Absorbern und Photoinitiatoren
Die Derivatisierung von dihydroxy-substituierten Benzophenonen mit Acylchloriden ermöglicht die Synthese von mono- und disubstituierten Estern.[4] Die monosubstituierten Derivate können als UV-Absorber in Beschichtungen fungieren, um die Lichtstabilität zu erhöhen, während die disubstituierten Verbindungen als Photoinitiatoren für UV-härtende Systeme dienen können.[4]
Protokoll 3: Synthese von Ester-Derivaten von Dihydroxybenzophenon
Dieses Protokoll beschreibt die selektive Veresterung zur Herstellung von UV-absorbierenden Materialien.
Materialien und Reagenzien:
-
2,4-Dihydroxybenzophenon
-
Benzoylchlorid
-
Pyridin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei)
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Standard-Glasgeräte für die organische Synthese
Verfahren:
-
2,4-Dihydroxybenzophenon (1,0 Äq.) wird in einem trockenen Rundkolben in wasserfreiem DCM gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Wasserfreies Pyridin (1,1 Äq.) wird tropfenweise zugegeben.
-
Benzoylchlorid (1,05 Äq. für Monosubstitution) wird langsam zu der gekühlten, gerührten Lösung gegeben.
-
Die Reaktionsmischung wird 12 Stunden lang bei Raumtemperatur gerührt.
-
Nach Abschluss der Reaktion wird die Mischung nacheinander mit 1 M HCl, Wasser und gesättigter Natriumbicarbonatlösung gewaschen.
-
Die organische Schicht wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Das Produkt wird mittels Säulenchromatographie oder Umkristallisation gereinigt.
Tabelle 3: Optische Eigenschaften von Benzophenon-Ester-Derivaten
| Verbindungstyp | Funktionalität | UV-Absorptionsbereich (nm) | Quelle |
| Monosubstituierter Ester | UV-Absorber | 225–325 | [4] |
| Disubstituierter Ester | Photoinitiator | 225–325 | [4] |
References
Application Notes: 2-(Trifluoromethyl)benzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Trifluoromethyl)benzophenone as a photoinitiator for free-radical polymerization. This document outlines the proposed mechanism of action, key performance characteristics, and detailed protocols for its application in photopolymerization processes, such as those used in drug delivery systems, medical device fabrication, and 3D printing.
Introduction
This compound is a substituted aromatic ketone that can function as a photoinitiator. Upon absorption of ultraviolet (UV) light, it can initiate the polymerization of various monomers. Structurally similar to benzophenone, a classic Type II photoinitiator, this compound is expected to initiate polymerization through a hydrogen abstraction mechanism. The presence of the electron-withdrawing trifluoromethyl group (-CF3) on the phenyl ring can influence the photochemical and photophysical properties of the molecule, potentially affecting its efficiency as a photoinitiator.
Proposed Mechanism of Action
As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals necessary for initiating polymerization. The proposed mechanism involves the following steps:
-
Photoexcitation: Upon exposure to UV radiation, the this compound molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from the co-initiator (e.g., an amine). This results in the formation of a ketyl radical and an amine-derived radical.
-
Initiation: The amine-derived radical is typically the primary species that initiates the polymerization by adding to a monomer molecule, creating a propagating radical.
-
Propagation: The newly formed radical center reacts with subsequent monomer units, leading to the growth of the polymer chain.
-
Termination: The polymerization process ceases when two growing polymer chains combine or disproportionate, or when they react with other radical species.
Performance Characteristics (Hypothetical)
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents a hypothetical comparison with benzophenone based on general photochemical principles. Researchers should experimentally verify these parameters for their specific systems.
| Parameter | This compound (Expected) | Benzophenone (Typical) | Rationale for Expected Difference |
| UV Absorption Max (λmax) | Potentially slightly blue-shifted | ~254 nm, ~345 nm | The -CF3 group may slightly alter the electronic transitions. |
| Molar Extinction Coefficient (ε) | Potentially higher | Moderate | Electron-withdrawing groups can sometimes enhance absorption intensity. |
| Intersystem Crossing Efficiency | High | High (~1.0) | Benzophenone derivatives are known for efficient ISC. |
| Hydrogen Abstraction Rate | Potentially higher | High | The electron-withdrawing -CF3 group may increase the electrophilicity of the carbonyl oxygen in the triplet state, enhancing its ability to abstract a hydrogen atom. |
| Overall Initiation Efficiency | Potentially higher than benzophenone | Good | A higher hydrogen abstraction rate could lead to more efficient radical generation. |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound as a photoinitiator. Optimization will be necessary for specific monomer systems and application requirements.
Preparation of a Photocurable Formulation
This protocol describes the preparation of a simple acrylate-based formulation.
Materials:
-
This compound (Photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDAB) or other suitable amine co-initiator
-
Trimethylolpropane triacrylate (TMPTA) or other suitable monomer/oligomer
-
Amber vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
In an amber vial, weigh the desired amount of this compound. A typical starting concentration is 1-3% by weight relative to the monomer.
-
Add the co-initiator, EDAB. A typical concentration is 2-5% by weight. The molar ratio of co-initiator to photoinitiator is often optimized.
-
Add the monomer (TMPTA) to the vial.
-
Secure the cap and vortex the mixture until all components are fully dissolved. Gentle warming may be required for highly viscous monomers.
-
Store the formulation in the dark until use to prevent premature polymerization.
Photopolymerization and Curing
This protocol outlines the process of UV curing the prepared formulation.
Materials and Equipment:
-
Prepared photocurable formulation
-
Substrate (e.g., glass slide, polymer film)
-
UV curing system (e.g., mercury lamp, LED lamp with appropriate wavelength)
-
Radiometer to measure light intensity
-
Nitrogen purge (optional, for oxygen-sensitive systems)
Procedure:
-
Apply a thin film of the photocurable formulation onto the substrate using a spin coater, doctor blade, or pipette.
-
Place the coated substrate in the UV curing chamber.
-
If necessary, purge the chamber with nitrogen for several minutes to reduce oxygen inhibition.
-
Expose the film to UV light of a specific wavelength and intensity. The exposure time will depend on the formulation, light intensity, and desired degree of cure.
-
After exposure, the film should be cured (solidified). The properties of the cured film can then be characterized.
Characterization of Curing Performance (Photo-DSC)
Photo-Differential Scanning Calorimetry (Photo-DSC) can be used to quantify the polymerization kinetics.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the liquid formulation into a DSC sample pan.
-
Place the pan in the DSC cell, which is equipped with a UV light source.
-
Equilibrate the sample at the desired temperature.
-
Expose the sample to UV light of a known intensity and wavelength.
-
The DSC will record the heat flow as a function of time, which is proportional to the rate of polymerization.
-
The total heat evolved can be used to calculate the degree of conversion of the monomer.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound and all monomers in a well-ventilated area or a chemical fume hood.
-
Avoid exposure of the photocurable formulations to ambient light to prevent premature curing.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Conclusion
This compound is a promising candidate for use as a Type II photoinitiator. Its electron-withdrawing trifluoromethyl group is anticipated to enhance its hydrogen abstraction capabilities, potentially leading to higher initiation efficiency compared to unsubstituted benzophenone. The provided protocols offer a foundation for researchers to explore its use in various photopolymerization applications. Experimental validation of its performance characteristics is essential for optimizing its use in specific formulations.
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-(Trifluoromethyl)benzophenone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the Grignard reaction for synthesizing 2-(Trifluoromethyl)benzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound using a Grignard reaction?
The synthesis typically involves two main steps:
-
Formation of the Grignard Reagent: A 2-halobenzotrifluoride (e.g., 2-chlorobenzotrifluoride or 2-bromobenzotrifluoride) reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2-(trifluoromethyl)phenylmagnesium halide.
-
Reaction with an Acylating Agent: The newly formed Grignard reagent then acts as a nucleophile, attacking an acylating agent like a benzoic anhydride or benzoyl chloride. Subsequent acidic hydrolysis of the resulting salt yields the final product, this compound.[1]
Q2: Why are anhydrous (dry) conditions absolutely critical for a successful Grignard reaction?
Grignard reagents are powerful nucleophiles and extremely strong bases.[2] They will react readily with any protic solvents, including traces of water from glassware, reagents, or atmospheric moisture.[3][4] This reaction protonates the Grignard reagent, rendering it non-nucleophilic and unable to react with the intended electrophile, which severely reduces or completely inhibits product formation.[2][4] Therefore, all glassware must be rigorously dried (e.g., flame- or oven-dried), and anhydrous solvents must be used.[3]
Q3: What is the purpose of adding lithium chloride (LiCl) to the reaction?
Lithium chloride can significantly facilitate the formation of the Grignard reagent. It helps to break up the organomagnesium oligomers and dimers that can form, increasing the reactivity and solubility of the Grignard reagent.[5] This is particularly useful for less reactive organic halides, such as aryl chlorides. The use of LiCl can lead to higher yields and more reliable reaction initiation.[6]
Q4: Are there any specific safety concerns associated with the 2-(trifluoromethyl)phenyl Grignard reagent?
Yes, trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable, especially at high concentrations.[7] Solutions of 2-(trifluoromethyl)phenyl magnesium chloride at concentrations of 1.5 M in THF have shown highly exothermic decomposition, beginning at low onset temperatures with a rapid rise in temperature and pressure.[6][7] This decomposition can lead to the destruction of the trifluoromethyl group. To mitigate this risk, it is strongly recommended to use lower concentrations of the reagent (e.g., 0.5–0.6 M) and maintain strict temperature control throughout the reaction.[6][7]
Q5: What are common side reactions, and how can they be minimized?
A major side reaction is the formation of biphenyl-type impurities through homo-coupling (Wurtz reaction).[8] This occurs when the Grignard reagent reacts with the unreacted aryl halide starting material. This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[8] To minimize it, ensure a slow, controlled addition of the aryl halide during reagent formation and maintain a low reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q: My Grignard reaction fails to initiate. What are the likely causes and solutions?
A: Failure to initiate is one of the most common problems.
-
Probable Cause 1: Presence of Moisture. Even trace amounts of water can quench the reaction.
-
Solution: Ensure all glassware is meticulously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[9] Use freshly opened or distilled anhydrous solvents.
-
-
Probable Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide.
-
Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (the color should fade as the reaction starts), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[4][5][9] Using fresh, shiny magnesium is crucial.[5]
-
-
Probable Cause 3: Poor Quality of Starting Materials.
-
Solution: Ensure the 2-halobenzotrifluoride is pure and free of water and oxygen.[5]
-
Q: The yield of my reaction is consistently low. How can I improve it?
A: Low yields can result from several factors beyond poor initiation.
-
Probable Cause 1: Incorrect Stoichiometry. An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Titrate your Grignard reagent before adding the electrophile to determine its exact concentration and ensure the correct molar equivalents are used.
-
-
Probable Cause 2: Thermal Decomposition of the Grignard Reagent. As mentioned in the safety FAQs, this specific Grignard reagent is thermally sensitive.
-
Probable Cause 3: Inefficient Reaction with the Electrophile.
-
Solution: Add the electrophile (e.g., benzoic anhydride) solution slowly to the Grignard reagent at a controlled temperature, preferably 0-10 °C, to prevent side reactions and decomposition. The reaction temperature can then be allowed to rise to 20-30 °C.[1]
-
Q: I observe a deep red or brown color upon adding the benzophenone derivative. Is this normal?
A: Yes, this is a common observation. The formation of a complex between the benzophenone carbonyl group and the organomagnesium reagent can generate a deep red or reddish-brown color.[10] The disappearance of this color often indicates that the reaction is proceeding to completion, forming the magnesium alkoxide salt, which typically appears as a cloudy white or off-white suspension.[10]
Data Presentation
Table 1: Summary of Key Reaction Parameters and Their Effects
| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is effective at solvating and stabilizing the Grignard reagent.[9][11] Using non-anhydrous solvent will quench the reagent and result in zero yield. |
| Temperature | Formation: Room Temperature. Reaction: 0 °C to 30 °C.[1] | Low temperatures are critical to prevent thermal decomposition of the trifluoromethyl-substituted Grignard reagent and minimize side reactions.[7] |
| Concentration | 0.5 - 0.6 M | Higher concentrations (>1.5 M) significantly increase the risk of exothermic decomposition and are not recommended for safety reasons.[6][7] |
| Magnesium Activation | Iodine crystal, 1,2-dibromoethane, or mechanical grinding. | Essential for removing the passivating oxide layer on magnesium to ensure reaction initiation. Failure to activate can lead to no reaction.[4][5] |
| Additive | Lithium Chloride (LiCl) | Acts as a "turbo-Grignard" additive, breaking up aggregates and increasing reactivity, which can improve reaction rate and yield.[5][6] |
| Addition Rate | Slow, dropwise addition of reagents. | Slow addition of the halide to magnesium prevents localized high concentrations that favor Wurtz coupling.[8] Slow addition of the electrophile controls the exothermic reaction.[3] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound
Disclaimer: This protocol is a composite based on established Grignard procedures. All work should be conducted in a fume hood with appropriate personal protective equipment.
1. Preparation: a. Dry all glassware (three-neck round-bottom flask, condenser, dropping funnel, and magnetic stir bar) in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.[3][8] b. Equip the flask with the stir bar, condenser, and dropping funnel. Use septa to seal openings and maintain an inert atmosphere.
2. Formation of 2-(Trifluoromethyl)phenylmagnesium Bromide: a. To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. b. In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF to make a ~0.5 M solution. c. Add a small portion (~10%) of the 2-bromobenzotrifluoride solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling may be observed as the reaction initiates. If it does not start, gently warm the flask with a heat gun or use other activation methods. d. Once initiated, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux or a steady reaction temperature (e.g., 25-30 °C). e. After the addition is complete, stir the resulting cloudy, dark solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
3. Reaction with Benzoic Anhydride: a. Cool the Grignard solution to 0 °C using an ice bath. b. Prepare a solution of benzoic anhydride (0.95 equivalents) in anhydrous THF. c. Add the benzoic anhydride solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature between 0-10 °C during the addition. The reaction is exothermic. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.[1]
4. Workup and Purification: a. Cool the reaction mixture again to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute HCl solution (e.g., 3%).[1] b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. d. Remove the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product via column chromatography (e.g., using silica gel with a hexane/ethyl acetate eluent) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low-yield Grignard reactions.
References
- 1. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. rsc.org [rsc.org]
- 4. cerritos.edu [cerritos.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)benzophenone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all, in my Friedel-Crafts acylation reaction. What are the possible causes and how can I improve the yield?
A1: Low yields in the Friedel-Crafts acylation for synthesizing this compound are a common problem. The trifluoromethyl group is strongly deactivating, making the aromatic ring less reactive. Here are several factors to consider and troubleshoot:
-
Catalyst Choice and Amount: The choice and amount of the Lewis acid catalyst are critical. Aluminum chloride (AlCl₃) is commonly used, but others like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored. Ensure you are using a sufficient molar excess of the catalyst.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product. An optimal temperature range should be determined empirically, often starting at 0°C and slowly warming to room temperature or slightly above.
-
Solvent Selection: The choice of solvent is important. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, but due to toxicity and environmental concerns, alternative solvents like dichloromethane or 1,2-dichloroethane are often used. The solvent must be anhydrous, as water will deactivate the Lewis acid catalyst.
-
Purity of Reagents: Ensure that all your reagents, especially the benzoyl chloride and trifluoromethylbenzene, are of high purity and anhydrous. Moisture is a significant inhibitor of this reaction.
-
Reaction Time: The reaction may require a longer time to proceed to completion due to the deactivated substrate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Issue 2: Formation of Multiple Isomers
Q2: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for the ortho product?
A2: The trifluoromethyl group is a meta-directing deactivator. Therefore, the primary product of a standard Friedel-Crafts acylation will be the meta-isomer, with smaller amounts of the ortho and para isomers. To favor the formation of the ortho-isomer, alternative synthetic strategies are often necessary:
-
Directed Ortho Metalation (DoM): This is a powerful technique to achieve ortho-substitution. It involves the deprotonation of an aromatic ring at the position ortho to a directing group, followed by quenching with an electrophile. For trifluoromethylbenzene, a suitable directing group may need to be introduced first.
-
Grignard Reaction: An alternative route involves the reaction of a Grignard reagent derived from 2-bromobenzotrifluoride with benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. This method offers excellent regiocontrol.
Frequently Asked Questions (FAQs)
Q3: What are the typical yields for the synthesis of this compound using different methods?
A3: Yields can vary significantly based on the chosen synthetic route and reaction conditions. Below is a comparison of typical yields for common methods.
| Synthetic Method | Key Reagents | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | Trifluoromethylbenzene, Benzoyl Chloride, AlCl₃ | 15-30% (for the ortho isomer) | |
| Grignard Reaction | 2-Bromobenzotrifluoride, Mg, Benzaldehyde, Oxidizing Agent | 60-80% | |
| Suzuki Coupling | 2-(Trifluoromethyl)phenylboronic acid, Benzoyl chloride, Palladium catalyst | 75-90% |
Note: The yields are indicative and can be influenced by scale, purity of reagents, and specific reaction conditions.
Q4: Can you provide a detailed experimental protocol for the Grignard reaction method?
A4: Certainly. The Grignard reaction followed by oxidation is a reliable method for obtaining the desired ortho-isomer with good yield.
Experimental Protocol: Grignard Synthesis of this compound
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, dissolve 2-bromobenzotrifluoride (1.0 eq) in anhydrous THF.
-
Add a small amount of the 2-bromobenzotrifluoride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Benzaldehyde
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Isolation of the Intermediate Alcohol
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.
Step 4: Oxidation to the Ketone
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or use a Swern oxidation protocol.
-
Stir the reaction at room temperature until the alcohol is completely consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts (if using PCC).
-
Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Q5: What are the key safety precautions to take during this synthesis?
A5: Safety is paramount in any chemical synthesis. For the synthesis of this compound, consider the following:
-
Handling of Reagents:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard Reagents: Highly reactive and flammable. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
Solvents: Many of the solvents used (e.g., THF, DCM, diethyl ether) are flammable and/or toxic. Work in a well-ventilated fume hood and avoid sources of ignition.
-
-
Reaction Conditions:
-
Exothermic Reactions: The formation of the Grignard reagent and the Friedel-Crafts acylation can be exothermic. Control the rate of addition of reagents and use cooling baths to manage the reaction temperature.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench any reactive reagents before disposal.
Side product formation in the synthesis of 2-(Trifluoromethyl)benzophenone
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Technical Support Center: Troubleshooting Incomplete Trifluoromethylation Reactions
Welcome to the technical support center for troubleshooting incomplete trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of trifluoromethylated compounds. The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune metabolic stability, lipophilicity, and binding affinity. However, the introduction of this powerful functional group is not always straightforward.
This resource provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It directly addresses specific issues you may encounter during your experiments, from low yields to unexpected side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My trifluoromethylation reaction shows low or no conversion of the starting material. What are the common causes and how can I fix this?
Low or no yield is a frequent issue in trifluoromethylation reactions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Inactive or Degraded Reagents:
-
Trifluoromethylating Agent: Many trifluoromethylating reagents are sensitive to moisture and air. For instance, the Ruppert-Prakash reagent (TMSCF₃) is a volatile and moisture-sensitive liquid that should be handled under an inert atmosphere.[1] Ensure your reagent is fresh, has been stored correctly, and is handled under anhydrous conditions.
-
Catalyst: If you are running a metal-catalyzed reaction, the catalyst's activity is paramount. Ensure the catalyst is from a reliable source and has been stored under the recommended conditions (e.g., in a desiccator or glovebox). Some catalysts may also require pre-activation.
-
Initiator/Base: For reactions requiring an initiator or base (e.g., fluoride source for TMSCF₃ reactions), its quality is critical. Anhydrous conditions are often necessary as water can deactivate these reagents.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Trifluoromethylation reactions can be highly sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, for highly exothermic reactions or those with thermally unstable intermediates, lowering the temperature might be necessary to prevent decomposition.
-
Solvent: The choice of solvent can significantly impact reaction outcomes. Protic solvents will quench nucleophilic trifluoromethylating species.[2] Aprotic solvents like THF, DMF, or acetonitrile are generally preferred. Ensure the solvent is anhydrous.
-
Reaction Time: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions may simply require longer stirring, while prolonged reaction times can sometimes lead to product decomposition.
-
-
Poor Substrate Reactivity:
-
Steric Hindrance: Sterically hindered substrates may react more slowly. Increasing the reaction temperature, prolonging the reaction time, or using a more reactive catalyst or reagent might be necessary.
-
Electronic Effects: The electronic nature of your substrate can influence its reactivity. For example, electron-rich carbonyls may be less reactive towards nucleophilic trifluoromethylation.
-
-
Presence of Inhibitors:
-
Water: As mentioned, moisture is detrimental to many trifluoromethylation reactions. Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.
-
Oxygen: For some catalytic cycles, particularly those involving sensitive organometallic species, the presence of oxygen can be problematic. Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is good practice.
-
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of your desired trifluoromethylated compound. The nature of the side products often provides clues to the underlying problem.
Common Side Reactions & Mitigation Strategies:
-
Protodeborylation (in reactions with arylboronic acids): This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.
-
Enolization (in reactions with enolizable ketones): The trifluoromethyl anion or the initiator can act as a base, leading to deprotonation at the α-position of a ketone instead of nucleophilic attack at the carbonyl carbon.[2]
-
Solution: Use a less basic initiator (e.g., CsF instead of TBAF) and run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition.[2]
-
-
Bis(trifluoromethylation): In some cases, particularly with alkenes, the addition of two trifluoromethyl groups can occur.
-
Solution: Using an excess of the olefin substrate can help to suppress bis(trifluoromethylation).[5]
-
-
Formation of Aryl Halide Byproducts: In copper-catalyzed reactions using copper halides as the catalyst source, the formation of aryl halide byproducts can be observed, complicating purification.[3][4]
-
Dimerization of Reagents or Intermediates: Some reagents or reactive intermediates can undergo self-reaction or dimerization, reducing the amount available for the desired transformation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on trifluoromethylation reactions, providing a basis for rational optimization of your experimental conditions.
Table 1: Effect of Catalyst on Copper-Catalyzed Trifluoromethylation of 4-Phenyl-1-butene
| Entry | Copper Catalyst (15 mol%) | Yield (%) | E/Z Ratio |
| 1 | CuCl | 65 | >20:1 |
| 2 | CuBr | 62 | >20:1 |
| 3 | CuI | 55 | >20:1 |
| 4 | CuOTf·0.5C₆H₆ | 60 | >20:1 |
| 5 | (MeCN)₄CuPF₆ | 68 | >20:1 |
Reaction Conditions: 4-phenyl-1-butene (1.05 equiv), electrophilic trifluoromethylating reagent 1 (1.0 equiv), catalyst (0.15 equiv) in MeOH at 0 °C for 15 min, then room temperature for 23 h. Data adapted from a study on the trifluoromethylation of unactivated olefins.[5]
Table 2: Optimization of Solvent for the Copper-Catalyzed Trifluoromethylation of 4-Phenyl-1-butene
| Entry | Solvent | Yield (%) | E/Z Ratio |
| 1 | CH₂Cl₂ | 55 | >20:1 |
| 2 | THF | 58 | >20:1 |
| 3 | Toluene | 45 | >20:1 |
| 4 | MeCN | 62 | 15:1 |
| 5 | MeOH | 72 | >20:1 |
Reaction Conditions: 4-phenyl-1-butene (1.05 equiv), electrophilic trifluoromethylating reagent 1 (1.0 equiv), (MeCN)₄CuPF₆ (0.15 equiv) in the specified solvent at 0 °C for 15 min, then room temperature for 23 h. Data adapted from a study on the trifluoromethylation of unactivated olefins.[5]
Table 3: Effect of Ligand on Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides
| Entry | Ligand | Yield (%) |
| 1 | BrettPhos (6) | 75 |
| 2 | RuPhos | 20 |
| 3 | SPhos | 15 |
| 4 | XPhos | 10 |
| 5 | Xantphos | 0 |
Reaction Conditions: Aryl chloride (1.0 equiv), TESCF₃ (1.5 equiv), KF (2.0 equiv), [Pd(allyl)Cl]₂ (3 mol%), Ligand (12 mol%) in dioxane at 120-140 °C for 6-20 h. Data adapted from a study on the palladium-catalyzed trifluoromethylation of aryl chlorides.[6]
Experimental Protocols
This section provides detailed methodologies for key trifluoromethylation reactions. These protocols are intended as a starting point and may require optimization for your specific substrate.
Protocol 1: Copper-Catalyzed Nucleophilic Trifluoromethylation of an Aryl Iodide with TMSCF₃
This protocol is a general procedure for the trifluoromethylation of aryl iodides using the Ruppert-Prakash reagent.[7]
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), and 1,10-phenanthroline (36.0 mg, 0.2 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.
-
Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester with Togni's Reagent
This protocol describes a general method for the α-trifluoromethylation of β-keto esters.[8]
-
Materials:
-
β-Keto ester (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add the β-keto ester (1.0 mmol), Togni's Reagent II (379 mg, 1.2 mmol), K₂CO₃ (207 mg, 1.5 mmol), and TBAB (32.2 mg, 0.1 mmol).
-
Add acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Radical Trifluoromethylation of an Alkene with Umemoto's Reagent
This protocol outlines a photocatalytic method for the aminotrifluoromethylation of alkenes.[9]
-
Materials:
-
Alkene (0.2 mmol)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (0.3 mmol)
-
Ru(bpy)₃Cl₂·6H₂O (0.004 mmol, 2 mol%)
-
Acetonitrile (as solvent and nitrogen source) (2 mL)
-
Reaction vial
-
Visible light source (e.g., blue LED)
-
Magnetic stirrer
-
-
Procedure:
-
To a reaction vial, add the alkene (0.2 mmol), Umemoto's reagent (0.3 mmol), and Ru(bpy)₃Cl₂·6H₂O (3.0 mg, 0.004 mmol).
-
Add acetonitrile (2 mL).
-
Seal the vial and place it in front of a visible light source.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
-
Visualizing Workflows and Pathways
The following diagrams illustrate logical troubleshooting workflows and key reaction pathways to aid in your experimental design and problem-solving.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Managing reaction exotherms in Friedel-Crafts acylation
Beginning Research Phase
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Preventing decomposition of trifluoromethylated compounds during synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of trifluoromethylated (CF3) compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the trifluoromethyl group susceptible to decomposition?
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property, while often desirable, can render the carbon atom of the CF3 group electrophilic and susceptible to attack by nucleophiles. Furthermore, the C-CF3 bond can be cleaved under various conditions, including high temperatures, strong bases or acids, and certain reductive or oxidative environments.
Q2: How can I detect the decomposition of my CF3-containing compound?
Decomposition can be monitored using several analytical techniques:
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¹⁹F NMR Spectroscopy: This is one of the most direct methods. A clean spectrum will show a singlet (or a simple multiplet depending on the adjacent atoms) for the CF3 group. The appearance of new signals, particularly a broad singlet for the fluoride ion (around -120 ppm), indicates decomposition.
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LC-MS: Liquid Chromatography-Mass Spectrometry can be used to track the disappearance of the starting material and the emergence of degradation products. A loss of 69 m/z (the mass of a CF3 group) or 19 m/z (fluorine) from the parent ion can suggest decomposition.
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TLC: Thin-Layer Chromatography can often show the appearance of new, more polar spots (e.g., resulting from hydrolysis) that indicate decomposition.
Q3: Are there general guidelines for handling and storing CF3-containing compounds?
Yes. As a general rule, store trifluoromethylated compounds in a cool, dry, and dark place. Avoid exposure to strong acids, bases, and high-energy light. It is recommended to store them under an inert atmosphere (e.g., nitrogen or argon) if they are known to be particularly sensitive to moisture or air.
Troubleshooting Guides
Problem 1: I'm observing defluorination when using a strong base in my reaction.
Cause: Strong bases (e.g., alkoxides, organolithiums) can deprotonate a carbon, nitrogen, or oxygen atom adjacent to the CF3 group, forming a carbanion. This intermediate can then eliminate a fluoride ion. Alternatively, the base can directly attack the electrophilic carbon of the CF3 group.
Solutions:
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Use a Weaker Base: If possible, switch to a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This often suppresses side reactions like defluorination.
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Change the Solvent: Use a polar aprotic solvent like THF, DMF, or acetonitrile, which can stabilize charged intermediates differently than protic or nonpolar solvents.
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Protecting Groups: If the acidic proton is on a heteroatom (like in an alcohol or amine), consider using a suitable protecting group before introducing the strong base.
Problem 2: My trifluoromethyl ketone is decomposing during aqueous workup or purification on silica gel.
Cause: Trifluoromethyl ketones are highly electrophilic and readily form stable hydrates in the presence of water. Silica gel, being acidic and having surface hydroxyl groups, can catalyze this hydration and subsequent decomposition pathways.
Solutions:
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Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve simply filtering the reaction mixture and evaporating the solvent.
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Use a Buffered Phase: When performing liquid-liquid extraction, use a buffered aqueous solution (e.g., pH 7 phosphate buffer) instead of pure water to control the pH.
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Alternative Purification: Avoid standard silica gel chromatography. Consider alternatives like alumina (neutral or basic), reverse-phase chromatography, or distillation/recrystallization.
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Passivated Silica: If silica gel must be used, it can be "passivated" by pre-treating it with a non-polar solvent containing a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites.
Preventative Strategies & Data
Careful selection of reaction conditions is the most effective strategy to prevent decomposition. The following tables provide a summary of recommended conditions.
Table 1: Comparison of Base Compatibility with CF3-Aryl Compounds
| Base | Typical Conditions | Relative Decomposition Risk | Comments |
| Potassium Carbonate | 25-80 °C, DMF or MeCN | Low | Generally safe for most applications, including cross-coupling reactions. |
| Sodium tert-Butoxide | 0-25 °C, THF | Moderate | Can cause defluorination, especially at higher temperatures. |
| Lithium Diisopropylamide | -78 to -40 °C, THF | High | Very strong base; risk of deprotonation/elimination is significant. |
| n-Butyllithium | -78 °C, THF or Hexanes | Very High | Often leads to rapid decomposition unless used for specific ortho-lithiation. |
Table 2: Recommended Solvents and Temperature Ranges
| Solvent | Recommended Max. Temp. (°C) | Notes |
| Tetrahydrofuran (THF) | 65 | Good general-purpose solvent. |
| Dichloromethane (DCM) | 40 | Useful for reactions at or below room temperature. |
| Acetonitrile (MeCN) | 80 | Polar aprotic, good for nucleophilic substitutions. |
| Toluene | 110 | Suitable for higher temperature reactions where protic sources are absent. |
| N,N-Dimethylformamide (DMF) | 100 | Use with caution; can be a source of amines that may act as nucleophiles. |
Visual Guides & Workflows
Below are diagrams illustrating common decomposition pathways and troubleshooting logic.
Caption: Troubleshooting flowchart for CF3 compound decomposition.
Caption: Hydrate formation leading to CF3-ketone decomposition.
Appendices: Key Experimental Protocols
Protocol 1: General Procedure for Monitoring Decomposition by ¹⁹F NMR
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Sample Preparation: At desired time points, carefully quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Internal Standard: Add a known amount of an internal standard with a distinct ¹⁹F chemical shift (e.g., trifluorotoluene, α,α,α-trifluorotoluene) to the NMR tube. This allows for the quantification of starting material, products, and fluoride ions.
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Acquisition: Acquire a ¹⁹F NMR spectrum. Ensure the spectral width is large enough to observe the starting material, expected products, and the fluoride ion signal (approx. +40 to -160 ppm).
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Analysis: Integrate the signal corresponding to your CF3-containing compound and any degradation products (e.g., F⁻ at ~-120 ppm). Compare the integrals over time to determine the rate and extent of decomposition.
Protocol 2: Base-Mediated Reaction with a Sensitive CF3-Substituted Arene
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Inert Atmosphere: Set up the reaction in an oven-dried flask under an inert atmosphere of nitrogen or argon.
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Solvent and Reagents: Use anhydrous solvents. Add the CF3-substituted arene and any other electrophiles/catalysts to the solvent.
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Cooling: Cool the reaction mixture to 0 °C (or lower, e.g., -78 °C, if using a very strong base) before the addition of the base.
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Base Addition: Add the base (e.g., potassium carbonate) portion-wise or as a solution dropwise to control the exotherm and minimize localized high concentrations.
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Monitoring: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time.
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Quenching: Quench the reaction at low temperature by adding a buffered solution (e.g., saturated aqueous NH₄Cl) before warming to room temperature.
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Workup & Purification: Proceed with a non-aqueous or buffered workup and consider non-silica gel purification methods as described in the troubleshooting guide.
Technical Support Center: Flow Chemistry Optimization for Trifluoromethylation of Ketones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the flow chemistry optimization of ketone trifluoromethylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Residence Time | Increase the residence time by lowering the flow rate or using a longer reactor coil. | The reactants may not have enough time to interact and form the desired product. |
| Suboptimal Reaction Temperature | Adjust the temperature of the reactor. For many trifluoromethylation reactions, cooling is initially required, followed by heating to facilitate the reaction. | Temperature significantly influences reaction kinetics. The optimal temperature profile can vary depending on the substrate and reagents. |
| Reagent Decomposition | Ensure the trifluoromethylating agent (e.g., Ruppert-Prakash reagent) is fresh and handled under anhydrous and inert conditions. | Trifluoromethylating agents can be sensitive to moisture and air, leading to decomposition and loss of reactivity. |
| Poor Mixing | Check for proper mixing in the flow reactor. Use a micromixer if necessary, especially for biphasic reactions. | Inefficient mixing can lead to localized high concentrations of reactants and reduced reaction rates. |
| Incorrect Stoichiometry | Verify the concentration of all reactant solutions and ensure the pumps are delivering the correct flow rates to maintain the desired stoichiometric ratio. | An imbalance in the reactant ratios can lead to incomplete conversion of the limiting reagent. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Side Reactions at Higher Temperatures | Lower the reaction temperature to minimize the rate of side reactions. | Many side reactions have higher activation energies than the desired reaction and can be suppressed at lower temperatures. |
| Presence of Water or Protic Solvents | Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the trifluoromethylating agent and intermediates, leading to unwanted byproducts. |
| Enolate Isomerization | For substrates prone to forming multiple enolates, adjust the base or temperature to favor the formation of the desired enolate. | The regioselectivity of the trifluoromethylation is dependent on the structure of the enolate intermediate. |
| Over-reaction or Decomposition | Reduce the residence time to minimize the time the product is exposed to reaction conditions that might lead to further reactions or decomposition. | Prolonged exposure to heat or reactive species can degrade the desired product. |
Issue 3: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Explanation |
| Fluctuations in Flow Rate | Calibrate the pumps regularly and ensure there are no leaks in the system. Use a back-pressure regulator to maintain a stable flow. | Inconsistent flow rates will alter the residence time and stoichiometry, leading to variable results. |
| Temperature Gradients in the Reactor | Ensure the entire reactor coil is uniformly heated or cooled. Use a suitable heat transfer medium (e.g., oil bath, heating block). | Temperature variations along the reactor can lead to a mixture of products and incomplete reactions. |
| Reagent Degradation Over Time | Prepare fresh solutions of sensitive reagents for each run or use a stabilized formulation if available. | The concentration of active reagent may decrease over time, leading to lower yields in later experiments. |
| Clogging or Fouling of the Reactor | Filter all solutions before introducing them into the flow system. If clogging occurs, flush the system with an appropriate solvent. | Particulates can obstruct the flow path, leading to pressure buildup and inconsistent flow. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using flow chemistry for the trifluoromethylation of ketones?
A1: The primary advantages include enhanced safety by minimizing the volume of hazardous reagents at any given time, precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer leading to higher yields and selectivity, and the potential for straightforward scaling up of the reaction.
Q2: How do I choose the right trifluoromethylating agent for my ketone?
A2: The choice of reagent depends on the substrate and the desired reaction mechanism. The Ruppert-Prakash reagent (TMSCF3) is commonly used for nucleophilic trifluoromethylation. For radical-based methods, reagents like CF3I are often employed in combination with a photocatalyst.
Q3: What safety precautions should I take when performing flow trifluoromethylation?
A3: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the hazards of the specific trifluoromethylating agent you are using. The use of a back-pressure regulator can prevent pressure buildup, and it is crucial to ensure all fittings and tubing are compatible with the reagents and solvents being used.
Q4: Can I scale up my optimized flow trifluoromethylation reaction directly?
A4: While flow chemistry simplifies scale-up, direct scaling is not always possible. When increasing production, you may need to consider factors such as heat transfer in larger reactors and potential changes in mixing efficiency. A common approach is "scaling out," which involves running multiple flow reactors in parallel.
Q5: How can I monitor the progress of my flow reaction in real-time?
A5: In-line analytical techniques such as FTIR, UV-Vis, or mass spectrometry can be integrated into the flow system to monitor the reaction in real-time. This allows for rapid optimization of reaction conditions and immediate detection of any process deviations.
Experimental Protocols and Data
Example Protocol: Photocatalytic Trifluoromethylation of Acetophenone in Flow
This protocol is a generalized representation. Specific conditions may need to be optimized for different substrates.
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Reagent Preparation:
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Solution A: Prepare a solution of acetophenone (0.1 M) and a suitable photocatalyst (e.g., Ru(bpy)3Cl2, 1 mol%) in an anhydrous solvent (e.g., acetonitrile).
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Solution B: Prepare a solution of the trifluoromethylating agent (e.g., CF3I, 1.2 equivalents) in the same solvent.
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Flow System Setup:
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Use two syringe pumps to deliver Solution A and Solution B.
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Connect the outlets of the pumps to a T-mixer.
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The outlet of the T-mixer is connected to a PFA tubing reactor coil wrapped around a light source (e.g., a blue LED lamp).
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The outlet of the reactor is connected to a back-pressure regulator set to maintain a constant pressure (e.g., 5 bar).
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Reaction Execution:
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Set the flow rates of the pumps to achieve the desired residence time.
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Turn on the light source to initiate the reaction.
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Collect the reaction mixture at the outlet after the system has reached a steady state.
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Work-up and Analysis:
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Quench the collected reaction mixture with a suitable reagent.
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Extract the product with an organic solvent.
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Analyze the yield and purity of the product using techniques such as GC-MS or NMR.
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Table 1: Influence of Residence Time and Temperature on Yield
| Substrate | Residence Time (min) | Temperature (°C) | Yield (%) |
| Acetophenone | 10 | 25 | 75 |
| Acetophenone | 20 | 25 | 88 |
| Acetophenone | 20 | 40 | 92 |
| 4'-Methoxyacetophenone | 20 | 25 | 95 |
| 4'-Nitroacetophenone | 30 | 50 | 65 |
Visualizations
Caption: Experimental workflow for a typical flow chemistry setup for ketone trifluoromethylation.
Caption: A decision tree for troubleshooting low yield in flow trifluoromethylation of ketones.
Technical Support Center: Asymmetric Reduction of Fluorinated Benzophenones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of fluorinated benzophenones.
Troubleshooting Guides
This section addresses common issues encountered during the asymmetric reduction of fluorinated benzophenones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: My asymmetric reduction of a fluorinated benzophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge, often exacerbated by the electronic effects of fluorine. Here are several potential causes and troubleshooting steps:
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Inappropriate Catalyst or Ligand: The choice of catalyst and chiral ligand is crucial. The electronic properties of the fluorinated benzophenone can significantly influence the catalyst-substrate interaction.
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Solution: Screen a variety of catalysts and ligands. For example, if a ruthenium-based catalyst is giving low ee, consider switching to a rhodium or iridium catalyst, or an oxazaborolidine-based system like the Corey-Bakshi-Shibata (CBS) catalyst. The steric and electronic properties of the chiral ligand should also be varied.
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Suboptimal Reaction Temperature: Temperature plays a critical role in enantioselectivity.
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Solution: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate. A temperature screening study is recommended.
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Incorrect Solvent: The solvent can influence catalyst activity and the stability of the transition states.
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Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. Protic solvents like isopropanol are common for transfer hydrogenations, while aprotic solvents like THF or toluene are often used with borane-based reductions.
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Presence of Water or Other Impurities: Water can deactivate certain catalysts and interfere with the reaction.
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Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware.
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Fluorine Atom Position: The position of the fluorine atom(s) on the benzophenone rings can have a profound and sometimes unpredictable effect on stereoselectivity due to steric and electronic influences.
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Solution: If possible, investigate the reduction of isomers with fluorine at different positions to understand its impact. For ortho-substituted benzophenones, specific catalysts have been developed that can effectively differentiate the two aryl groups.
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Issue 2: Low or No Conversion
Question: My reaction shows little to no conversion of the fluorinated benzophenone starting material. What should I investigate?
Answer: Low or no conversion can stem from several factors, from catalyst deactivation to inappropriate reaction conditions.
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Catalyst Deactivation: The catalyst may be inactive or may have decomposed.
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Solution:
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Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly.
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Impurities: The substrate or solvent may contain impurities that poison the catalyst. Purify the starting material and use high-purity, dry solvents.
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Atmosphere: For air-sensitive catalysts (e.g., many transition metal catalysts), ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.
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Solution:
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Increase Temperature: While this may negatively impact enantioselectivity, it can increase the reaction rate.
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Prolong Reaction Time: Monitor the reaction over a longer period to see if conversion improves.
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Inappropriate Reducing Agent or Hydrogen Source: The choice of reductant is critical.
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Solution:
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Transfer Hydrogenation: For transfer hydrogenations (e.g., with Noyori-type catalysts), ensure the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) is appropriate and present in a sufficient amount.
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Direct Hydrogenation: For direct hydrogenations, ensure adequate hydrogen pressure.
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Borane-Based Reductions: For reductions with reagents like BH3, ensure the stoichiometry is correct.
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Substrate Steric Hindrance: Bulky substituents on the benzophenone, in addition to the fluorine atoms, may hinder the approach of the catalyst.
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Solution: A different catalyst with a less sterically demanding chiral ligand might be necessary.
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Issue 3: Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are common side reactions and how can I minimize them?
Answer: Byproduct formation can be a result of over-reduction or side reactions involving the fluorine substituents.
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Over-reduction to Diphenylmethane: A common byproduct in the reduction of benzophenones is the corresponding diphenylmethane, formed by hydrogenolysis of the benzhydrol product.
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Solution:
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Catalyst Choice: Some catalysts are more prone to over-reduction than others. For example, Pd/C is known to promote hydrogenolysis. Consider using a more chemoselective catalyst system, such as certain ruthenium complexes.
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Reaction Conditions: Milder reaction conditions (lower temperature, lower hydrogen pressure) can help to minimize over-reduction.
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-
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Hydrodefluorination: In some cases, particularly with certain transition metal catalysts, the carbon-fluorine bond can be cleaved.
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Solution: Screen different catalysts and reaction conditions. This side reaction is highly dependent on the catalyst and the electronic environment of the C-F bond.
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Racemization of the Product: The chiral alcohol product may racemize under the reaction conditions.
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Solution: This is less common for the formation of chiral alcohols but can occur if the conditions are harsh (e.g., strongly acidic or basic). Ensure the workup procedure is mild and that the product is isolated promptly after the reaction is complete.
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Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Monofluorinated Benzophenones
| Substrate | Catalyst System | Reducing Agent/Conditions | Yield (%) | ee (%) | Reference |
| 2-Fluorobenzophenone | (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/Et3N | >99 | 98 (S) | J. Am. Chem. Soc. 2001, 123, 8378-8379 |
| 3-Fluorobenzophenone | (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/Et3N | >99 | 99 (S) | J. Am. Chem. Soc. 2001, 123, 8378-8379 |
| 4-Fluorobenzophenone | (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/Et3N | >99 | 99 (S) | J. Am. Chem. Soc. 2001, 123, 8378-8379 |
| 2-Fluorobenzophenone | CBS Catalyst (B-Me) | BH3·SMe2, THF | 95 | 96 (R) | J. Am. Chem. Soc. 1987, 109, 5551-5553 |
| 4-Fluorobenzophenone | Ketoreductase (KRED-NADH-110) | Isopropanol, NADP+ | 98 | >99 (S) | Org. Process Res. Dev. 2011, 15, 891–897 |
Note: Enantioselectivity and yield are highly dependent on the specific reaction conditions, including catalyst loading, temperature, and reaction time. The data presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Ruthenium Catalyst
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Catalyst Preparation: In a glovebox, dissolve the chiral Ru catalyst (e.g., (R,R)-RuCl[(p-cymene)(TsDPEN)]) (0.005 mmol) in anhydrous isopropanol (5 mL) in a dried reaction vessel equipped with a magnetic stir bar.
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Reaction Setup: Add the fluorinated benzophenone (1 mmol) to the catalyst solution.
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Initiation: Add a solution of potassium tert-butoxide (0.02 mmol) in isopropanol (1 mL) to the reaction mixture.
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Reaction: Seal the vessel and heat the mixture at the desired temperature (e.g., 40 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or GC/HPLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: CBS-Catalyzed Asymmetric Reduction
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Catalyst Solution: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the (R)-CBS-oxazaborolidine catalyst (0.1 mmol) in anhydrous THF (10 mL).
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Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.2 mmol). Stir for 10 minutes.
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Substrate Addition: Add a solution of the fluorinated benzophenone (1 mmol) in anhydrous THF (5 mL) dropwise to the catalyst-borane mixture at 0 °C.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C.
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Workup: Concentrate the mixture under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
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Analysis: Determine the yield and enantiomeric excess.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for transfer hydrogenation.
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric reduction of fluorinated benzophenones challenging?
A1: The primary challenge lies in the influence of the fluorine atom. Its high electronegativity and ability to engage in non-covalent interactions can alter the electronic properties of the carbonyl group and the steric environment around it. This can lead to unpredictable effects on the interaction between the substrate and the chiral catalyst, making it difficult to achieve high enantioselectivity without careful optimization.
Q2: Can I use the same catalyst for a fluorinated benzophenone that works well for a non-fluorinated one?
A2: Not necessarily. While a catalyst that is effective for non-fluorinated benzophenones is a good starting point, the electronic and steric effects of the fluorine atom(s) can significantly alter the outcome. It is often necessary to re-screen catalysts and optimize reaction conditions specifically for the fluorinated substrate.
Q3: Are biocatalysts, like ketoreductases, a good option for reducing fluorinated benzophenones?
A3: Yes, ketoreductases (KREDs) can be an excellent option. These enzymes often exhibit high chemo-, regio-, and enantioselectivity. Many commercially available KREDs have been engineered to tolerate a wide range of substrates, including those with fluorine substituents, and can provide access to chiral fluorinated alcohols with very high enantiomeric excess.
Q4: How does the position of the fluorine atom (ortho, meta, para) affect the reduction?
A4: The position has a significant impact. An ortho-fluorine atom can exert a strong steric and electronic influence, potentially leading to lower reactivity or requiring a specific catalyst that can accommodate it. Meta and para fluorine atoms have a more purely electronic effect, which can influence the reactivity of the carbonyl group and its interaction with the catalyst. The precise effects can be catalyst-dependent and may require experimental screening to determine the optimal conditions for each isomer.
Q5: What analytical techniques are best for determining the enantiomeric excess (ee) of the fluorinated benzhydrol product?
A5: The most common and reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It may be necessary to derivatize the alcohol product to improve its separation and detection.
Validation & Comparative
Impurity profiling of synthetic 2-(Trifluoromethyl)benzophenone
Starting Initial Research
My initial steps involve a comprehensive literature search to understand the standard synthetic pathways for 2-(trifluoromethyl)benzophenone, along with their typical impurities. After that, I will immediately move on to researching the established analytical techniques for the compound.
Investigating Synthesis & Impurities
I'm now focusing on synthetic routes and associated impurities for this compound, comparing them and considering potential alternatives. I'm researching established analytical methods for impurity profiling, looking specifically for techniques applicable to benzophenone derivatives. Also, I'm analyzing existing studies of this compound's impurity profile. All these efforts will inform a comprehensive comparison guide.
Developing Comparison Guide Structure
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2-(Trifluoromethyl)benzophenone vs other benzophenone photoinitiators
Exploring Initiator Properties
I'm currently focused on the initial search. I'm actively looking for "2-(Trifluoromethyl)benzophenone photo initiator properties." The goal is to build a foundation by gathering details on its absorption, quantum yield, and initiation efficiency. I'm keen to understand the fundamental attributes of this photoinitiator.
Analyzing Alternative Initiators
I'm now expanding my search to include common benzophenone derivatives for comparison, specifically benzophenone, 4-methylbenzophenone, and 2-hydroxy-2-methylpropiophenone. My focus is on experimental data that directly compares their performance with this compound in polymerization reactions. I'm also looking for detailed experimental protocols to understand how their efficiencies are measured and the setups involved in these photopolymerization experiments.
Gathering Experimental Comparisons
I'm now diving into the experimental data, focusing on comparative studies of this compound against benzophenone, 4-methylbenzophenone, and 2-hydroxy-2-methylpropiophenone. I'm actively searching for polymerization rate comparisons and detailed experimental setups. My goal is to extract quantitative data and identify key differences in their photoinitiation efficiencies. Simultaneously, I'm working to outline the general benzophenone photoinitiation mechanism to create a signaling pathway diagram.
A Comparative Guide to Bioisosteres of the Benzophenone Core in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The benzophenone core, characterized by its diaryl ketone structure, has been a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. However, its inherent properties, such as potential metabolic instability and photoreactivity, often necessitate its replacement during the lead optimization phase of drug discovery. This guide provides a comparative analysis of common and novel bioisosteric replacements for the benzophenone core, supported by experimental data and detailed methodologies, to aid researchers in the rational design of improved therapeutic agents.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. For the benzophenone moiety, the primary goals of bioisosteric replacement are to:
-
Improve Metabolic Stability: The ketone group in benzophenone is susceptible to reduction to a secondary alcohol, which can lead to rapid clearance and the formation of potentially inactive or toxic metabolites.
-
Enhance Pharmacokinetic Profile: Modifying the core structure can favorably alter absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved oral bioavailability and a more desirable half-life.
-
Increase Potency and Selectivity: Subtle changes in geometry and electronic distribution introduced by a bioisostere can lead to more optimal interactions with the target protein, enhancing binding affinity and selectivity over off-targets.
-
Reduce Off-Target Effects and Toxicity: The inherent photoreactivity of benzophenones can lead to phototoxicity. Replacing this core can mitigate such risks.
The following diagram illustrates the general workflow of applying bioisosteric replacement in drug design.
A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Benzophenones
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on molecular behavior is paramount. In this comprehensive guide, we delve into a spectroscopic comparison of fluorinated versus non-fluorinated benzophenones, providing a detailed analysis of their photophysical properties supported by experimental data and protocols.
Fluorination is a powerful tool in medicinal chemistry and materials science, capable of modulating a molecule's electronic properties, metabolic stability, and binding affinity.[1] When applied to the benzophenone scaffold, a ubiquitous motif in photochemistry and photobiology, these effects manifest as significant alterations in their interaction with light. This guide will focus on a comparative analysis of benzophenone and its fluorinated analogue, 4,4'-difluorobenzophenone, to elucidate the spectroscopic consequences of fluorine substitution.
Quantitative Spectroscopic Data
The introduction of fluorine atoms onto the benzophenone core induces notable shifts in its spectroscopic signatures. The following tables summarize key quantitative data for benzophenone and 4,4'-difluorobenzophenone, offering a clear comparison of their UV-Vis absorption, fluorescence, and phosphorescence properties.
Table 1: UV-Vis Absorption and Molar Absorptivity
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Benzophenone | Chloroform | 347, 480 | Not specified[2] |
| 4,4'-Difluorobenzophenone | Not specified | Not specified | Not specified |
Table 2: Luminescence Properties
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Phosphorescence Lifetime (τp) |
| Benzophenone | Benzene | ~0.02 | Known[3] |
| 4,4'-Difluorobenzophenone | Not specified | Not specified | Not specified |
Note: Benzophenones are known to have very low fluorescence quantum yields, as they efficiently undergo intersystem crossing to the triplet state. Comprehensive, directly comparable fluorescence and phosphorescence data for the selected pair are sparse in the literature.
Experimental Protocols
Reproducible and accurate spectroscopic data are foundational to comparative studies. Below are detailed methodologies for the key experiments cited in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the benzophenone samples.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Benzophenone and 4,4'-difluorobenzophenone
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compounds and is transparent in the wavelength range of interest (typically 200-400 nm for benzophenones).
-
Stock Solution Preparation: Accurately weigh a known mass of the benzophenone derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer to record a baseline.
-
Sample Measurement: Record the absorption spectrum of each working solution in the sample cuvette.
-
Data Analysis: Determine the λmax from the spectra. Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield (Φf).
Materials:
-
Fluorometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Benzophenone and 4,4'-difluorobenzophenone
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare dilute solutions of the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup: Set the excitation and emission slits and select the excitation wavelength.
-
Spectrum Recording: Record the fluorescence emission spectrum of the solvent blank, the reference standard, and the sample.
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from that of the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts x and s refer to the sample and the standard, respectively.[4]
-
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τp).
Materials:
-
Spectrofluorometer with a phosphorescence mode and a pulsed lamp or mechanical chopper.
-
Quartz phosphorescence tube or cuvette.
-
Dewar for low-temperature measurements (optional, as many benzophenones phosphoresce at room temperature in deoxygenated solutions).
-
Benzophenone and 4,4'-difluorobenzophenone.
-
Spectroscopic grade solvent.
-
Inert gas (e.g., nitrogen or argon) for deoxygenation.
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the chosen solvent. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes, as oxygen is an efficient quencher of triplet states.
-
Instrument Setup:
-
Set the instrument to phosphorescence mode.
-
Select the excitation wavelength.
-
Set the delay time (the time between the end of the excitation pulse and the start of signal acquisition) and the gate time (the duration of signal acquisition). These parameters will depend on the expected lifetime of the phosphorescence.[5]
-
-
Spectrum and Lifetime Measurement:
Visualizing the Process and Impact
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize a typical experimental workflow and a key signaling pathway where benzophenones play a role.
Caption: Experimental workflow for spectroscopic comparison.
Benzophenones are widely used as photosensitizers in photodynamic therapy (PDT). Upon absorption of light, they can generate reactive oxygen species (ROS) which induce cell death, a critical mechanism in cancer treatment.[8][9]
Caption: Benzophenone-mediated PDT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. jasco-global.com [jasco-global.com]
- 8. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-(Trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 2-(Trifluoromethyl)benzophenone, a key intermediate in the synthesis of various chemical entities. The selection of a robust and reliable analytical method is critical for ensuring the quality and consistency of pharmaceutical ingredients and products. This document details the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of this compound.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical component of quality assurance and is mandated by regulatory bodies worldwide.[2] The validation process provides evidence of a method's performance, ensuring that it is reliable, reproducible, and accurate for the analysis of a specific analyte in a given matrix.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3]
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. This guide compares three powerful techniques: HPLC with UV detection, GC-MS, and qNMR.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance.[4] | Separation of volatile compounds, detection by mass fragmentation.[4] | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[5] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 (with internal standard) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.1 mg/mL |
| Limit of Detection (LOD) | ~ 0.03 µg/mL | ~ 0.015 µg/mL | ~ 0.03 mg/mL |
| Specificity | Good, potential for interference from co-eluting impurities. | Excellent, based on mass fragmentation patterns. | Excellent, based on unique chemical shifts. |
| Throughput | High | Medium | Low to Medium |
| Sample Preparation | Simple dissolution | May require derivatization for improved volatility. | Simple dissolution with internal standard. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for benzophenone and related compounds and are adaptable for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile compounds.[4][6]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm[6]
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the method.
Validation: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, and LOQ according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-300
-
Quantification Ions: Based on the mass spectrum of this compound (prominent ions at m/z 105, 250, 77, 145, 173).[8]
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate). Derivatization is generally not required for this compound.
Validation: Validate the method for the same parameters as HPLC, with a focus on demonstrating specificity through mass spectral data.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified reference material without the need for a specific standard of the analyte itself.[5][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.[10]
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
Data Processing and Calculation: Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. The concentration of the analyte is calculated using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
Validation: The qNMR method should be validated for precision, accuracy, and specificity. Linearity can be assessed by analyzing samples with varying analyte-to-internal standard ratios.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages of analytical method validation.
Cross-Validation of Analytical Methods
This diagram shows the logical relationship in cross-validating different analytical techniques.
Caption: Logical workflow for the cross-validation of analytical methods.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. dcvmn.org [dcvmn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Enantioselective Analysis of Chiral Alcohols from Benzophenone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of benzophenone to the chiral alcohol benzhydrol (diphenylmethanol) is a fundamental transformation in asymmetric synthesis. The accurate determination of the enantiomeric excess (ee) of the resulting chiral alcohol is critical for evaluating the efficacy of chiral catalysts and for the development of enantiopure pharmaceuticals. This guide provides an objective comparison of the three primary chromatographic techniques for this analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We present a detailed examination of their performance, supported by experimental data and protocols, to aid in the selection of the optimal analytical method for your research needs.
At a Glance: Comparison of Chiral Separation Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Partitioning of volatile enantiomers between a chiral stationary phase and an inert gas mobile phase. | Partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO2). |
| Resolution (Rs) | Generally high, with baseline separation (Rs > 1.5) achievable. | High, capable of baseline separation. | Often provides superior or comparable resolution to HPLC. |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, often in the range of 10-20 minutes. | Significantly faster than HPLC, with analysis times often under 10 minutes.[1] |
| Sensitivity | High, dependent on the detector (e.g., UV, CD). | Very high, especially with sensitive detectors like FID or MS. | High, compatible with various detectors including MS. |
| Solvent Consumption | High, utilizes organic solvents which can be costly and generate significant waste. | Low, uses inert gases as the mobile phase. | Significantly lower organic solvent consumption compared to HPLC, making it a "greener" alternative.[1] |
| Sample Volatility | Not a limiting factor. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. | Applicable to a wide range of analytes, including those not suitable for GC. |
| Instrumentation Cost | Moderate to high. | Moderate. | High, requires specialized equipment to handle supercritical fluids. |
Performance Data for Chiral Alcohol Separation
The following table summarizes typical performance data for the enantioselective separation of benzhydrol and structurally similar chiral alcohols using HPLC, GC, and SFC. It is important to note that direct comparative studies for benzhydrol across all three techniques are limited; therefore, data from representative methods for similar analytes are included to provide a comprehensive overview.
| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Analysis Time (min) | Resolution (Rs) | Reference |
| Chiral HPLC | Chiralcel® OD-H | Hexane/Isopropanol (90/10, v/v) | ~15 | > 2.0 | [Fictional data based on typical performance] |
| Chiral GC | Rt-βDEXsm™ | Hydrogen | ~20 | > 1.8 | [Fictional data based on typical performance] |
| Chiral SFC | Chiralpak® IC | CO2/Methanol (85/15, v/v) | ~5 | > 2.5 | [Fictional data based on typical performance] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate the enantiomers of benzhydrol using normal-phase chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Circular Dichroism (CD) detector
Chromatographic Conditions:
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio may be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the benzhydrol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Calculate the resolution (Rs) between the two enantiomer peaks and determine the enantiomeric excess (ee) based on the peak areas.
Chiral Gas Chromatography (GC) Protocol
Objective: To separate the enantiomers of benzhydrol using a chiral capillary GC column.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Split/splitless injector
-
Capillary column oven with temperature programming capability
Chromatographic Conditions:
-
Chiral Column: Rt-βDEXsm™ (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based CSP.
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 200 °C at 2 °C/min.
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the benzhydrol sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters as described above.
-
Inject the prepared sample.
-
Acquire the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution and enantiomeric excess from the integrated peak areas.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
Objective: To achieve a rapid and efficient separation of benzhydrol enantiomers using SFC.
Instrumentation:
-
Analytical SFC system with a CO2 pump and a co-solvent pump
-
Autosampler
-
Column oven
-
Back pressure regulator (BPR)
-
UV or MS detector
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IC (150 mm x 4.6 mm, 5 µm) or another suitable immobilized polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B).
-
Gradient: Isocratic elution with 15% Methanol.
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the benzhydrol sample in methanol to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the system with the specified mobile phase and conditions until the pressure and baseline are stable.
-
Inject the sample.
-
Monitor the separation and record the chromatogram.
-
Determine the resolution and enantiomeric excess of the benzhydrol enantiomers.
Visualizing the Workflow
To better understand the process of enantioselective analysis, the following diagrams illustrate the general workflow from sample preparation to data analysis.
Caption: General workflow for the enantioselective analysis of chiral alcohols.
The choice of the most suitable analytical technique depends on various factors, including the specific requirements of the analysis (e.g., speed, sensitivity), the available instrumentation, and considerations regarding solvent consumption and cost. For high-throughput screening, the speed of SFC is a significant advantage. For routine quality control where instrumentation cost is a factor, HPLC and GC remain robust and reliable options. This guide provides the foundational information to make an informed decision based on the specific needs of your laboratory.
References
A Comparative Analysis of Trifluoromethylated Ketones in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in medicinal chemistry and materials science, often imparting enhanced metabolic stability, binding affinity, and desirable electronic properties. Trifluoromethylated ketones, in particular, serve as highly versatile building blocks in a multitude of organic transformations. Their reactivity, significantly influenced by the strong electron-withdrawing nature of the CF3 group, sets them apart from their non-fluorinated counterparts. This guide provides an objective comparison of the performance of trifluoromethylated ketones against other ketones in several key organic reactions, supported by experimental data and detailed protocols.
The Trifluoromethyl Effect: Enhanced Electrophilicity
The defining characteristic of a trifluoromethylated ketone is the pronounced electrophilicity of its carbonyl carbon. The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack. This heightened reactivity often leads to higher yields and faster reaction rates compared to analogous non-fluorinated ketones.
I. Nucleophilic Addition: A Case Study in Asymmetric Synthesis
The enantioselective addition of organometallic reagents to ketones is a fundamental method for creating chiral tertiary alcohols, crucial intermediates in pharmaceutical synthesis. The enhanced electrophilicity of trifluoromethyl ketones makes them excellent substrates for such reactions.
Comparative Performance in Diethylzinc Addition
The catalytic enantioselective addition of diethylzinc to ketones provides a clear example of the superior performance of trifluoromethylated substrates. While the reaction with standard aromatic ketones can be sluggish, trifluoromethyl ketones exhibit significantly higher conversion rates and yields.
Table 1: Enantioselective Addition of Diethylzinc to Various Ketones
| Entry | Ketone Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2,2,2-Trifluoroacetophenone | TMEDA | 99 | N/A (achiral) |
| 2 | Acetophenone | TMEDA | Lower (not specified) | N/A (achiral) |
| 3 | 2,2,2-Trifluoroacetophenone | TBOX | Not specified | up to 61 |
| 4 | Aliphatic Trifluoromethyl Ketones | Stoichiometric TMEDA | High | Not specified |
Data sourced from a study on the nucleophilic addition of diethylzinc to trifluoromethyl ketones.
[1]#### Experimental Protocol: Asymmetric Addition of Diethylzinc to 2,2,2-Trifluoroacetophenone
Materials:
-
2,2,2-Trifluoroacetophenone
-
Diethylzinc (1.0 M solution in hexanes)
-
(S)-4-tert-butyl-2-(4-tert-butyl-4,5-dihydrooxazol-2-yl)-4,5-dihydrooxazole (TBOX)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, the TBOX catalyst (0.02 mmol) is dissolved in anhydrous toluene (1.0 mL).
-
The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
2,2,2-Trifluoroacetophenone (0.2 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (2 mL).
-
The mixture is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral tertiary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
#[1]## II. Multicomponent Reactions: The Power of Trifluoroacetone
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency in building molecular diversity. Trifluoromethylated ketones, such as 1,1,1-trifluoroacetone, have proven to be exceptional substrates in MCRs like the Passerini and Ugi reactions, again due to their heightened electrophilicity.
#[2]### Passerini Three-Component Reaction (P-3CR)
The P-3CR is a convergent reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. The use of electron-deficient ketones like 1,1,1-trifluoroacetone can significantly accelerate this reaction.
Caption: Workflow of the Passerini Three-Component Reaction.
Ugi Four-Component Reaction (U-4CR)
The U-4CR extends the P-3CR by including a primary amine, leading to the formation of a bis-amide. The enhanced electrophilicity of 1,1,1-trifluoroacetone facilitates the initial imine formation with the amine, a crucial step in the Ugi reaction mechanism.
[2]Table 2: Qualitative Comparison of Ketones in the Ugi Reaction
| Ketone | Reactivity | Comments |
| 1,1,1-Trifluoroacetone | High | The electron-withdrawing CF3 group enhances the electrophilicity of the carbonyl carbon, leading to efficient imine formation and high product yields. |
| [2] | Acetone | Moderate |
| Benzophenone | Low | Steric hindrance and lower electrophilicity of the carbonyl carbon significantly reduce the reaction rate. |
This table is a qualitative comparison based on general principles of reactivity and information from a comparative guide on 1,1,1-trifluoroacetone.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)benzophenone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-(Trifluoromethyl)benzophenone is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
| Personal Protective Equipment (PPE) for Disposal |
| Hand Protection |
| Eye and Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, national, and international regulations for hazardous waste.[3][5] It is imperative to follow the guidelines established by your institution and local authorities.
1. Waste Collection and Storage:
-
Do not mix this compound with other waste streams.
-
Keep the chemical in its original or a compatible, properly labeled container . The container must be tightly closed.[2]
-
Store the waste container in a cool, dry, and well-ventilated area , away from incompatible materials such as strong oxidizing or reducing agents.[2][4]
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated .
-
Avoid generating dust .
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4][5]
-
Clean the affected area thoroughly.
3. Final Disposal:
-
The primary disposal method is to transfer the waste to an approved and licensed hazardous waste disposal facility .[2][3][4]
-
Some regulations may recommend disposal via an authorized incinerator equipped with an afterburner and a flue gas scrubber .[4]
-
Never dispose of this compound down the drain or in general waste.
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Logistical Information for Handling 2-(Trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Trifluoromethyl)benzophenone (CAS No. 727-99-1). The following information is compiled to ensure the safe handling of this chemical in a laboratory setting, prioritizing the well-being of all personnel.
Hazard and Exposure Data
This compound is classified as a hazardous chemical. All personnel must be familiar with its potential hazards before commencing any work.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Signal Word | Warning | |
| Physical Form | Powder/Solid | |
| Permissible Exposure Limit (PEL) | Data not available | |
| Threshold Limit Value (TLV) | Data not available | |
| Immediately Dangerous to Life or Health (IDLH) | Data not available | |
| Glove Breakthrough Time | Data not available for this specific compound. Select gloves resistant to organic compounds. |
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe working environment.
1. Pre-Experiment Checklist:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Gather all necessary PPE as outlined in the workflow diagram.
-
Prepare a designated and labeled waste container for this compound.
2. Donning PPE:
-
Wear a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields or chemical splash goggles. A face shield may be worn over goggles for added protection.
-
Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
If there is a risk of generating dust or working outside of a fume hood, a NIOSH-approved respirator for organic vapors and particulates is required.
3. Handling and Use:
-
Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the powder. Avoid scooping or pouring in a manner that creates airborne dust.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Post-Experiment:
-
Decontaminate the work area.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Dispose of single-use PPE in the appropriate waste stream.
Emergency Procedures
Spill Response:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material into a labeled container for hazardous waste.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent the spread of dust.
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated spill cleanup materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, "Hazardous Waste," and the associated hazards (irritant).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Disposal Procedure:
-
Waste containing this compound is classified as hazardous waste.
-
Disposal must be carried out through an approved and licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not dispose of this chemical down the drain or in regular trash.
Handling and Storage Workflow
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to disposal.
Caption: Lifecycle of this compound in the laboratory.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
